
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a triazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylaniline with hydrazinecarbothioamide, followed by acylation and cyclization to form the triazole ring . The piperidine ring is then introduced through alkylation reactions using suitable reagents such as cesium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the triazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl group in the compound can yield secondary alcohols .
Aplicaciones Científicas De Investigación
4-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-methyl-4-phenyl-4H-1,2,4-triazol-
Propiedades
Fórmula molecular |
C14H18N4 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C14H18N4/c1-11-16-17-14(12-7-9-15-10-8-12)18(11)13-5-3-2-4-6-13/h2-6,12,15H,7-10H2,1H3 |
Clave InChI |
MUFXXLHACQQJRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2=CC=CC=C2)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
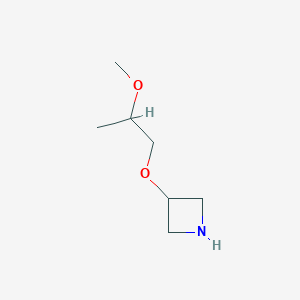
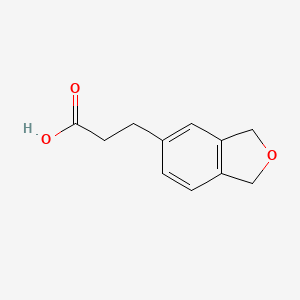
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
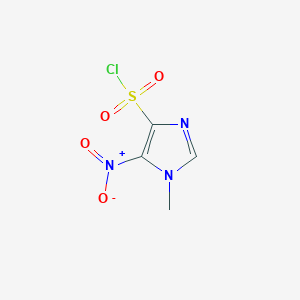
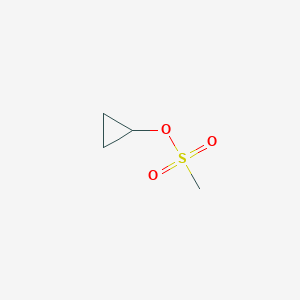
![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)
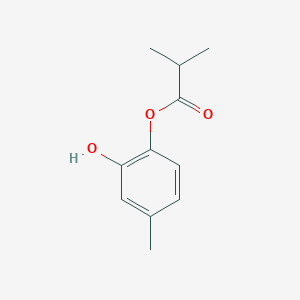

![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

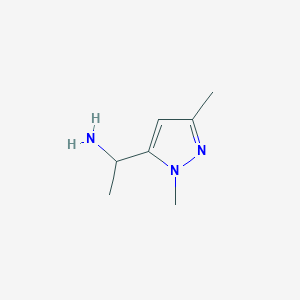
![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
